Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one
Description
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
1,3,5,6,7,8a-hexahydro-[1,3]thiazolo[3,4-a]pyrazin-8-one |
InChI |
InChI=1S/C6H10N2OS/c9-6-5-3-10-4-8(5)2-1-7-6/h5H,1-4H2,(H,7,9) |
InChI Key |
DIXNAOCDRROQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CSCC2C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Reaction of Pyrazole Derivatives with Nitrogen Nucleophiles
- Pyrazole derivatives (e.g., 3-amino-1-substituted-5,5-diaryl-1H-pyrazol-4(5H)-ones) are reacted with hydrazine hydrate or other hydrazine derivatives in ethanol under reflux for several hours (typically 6 h).
- This step introduces amino groups and sets the stage for further cyclization.
- The solid products are isolated by filtration and recrystallization.
Formation of Schiff Bases and Subsequent Cyclization
- The amino-substituted pyrazoles are condensed with aromatic aldehydes (e.g., benzaldehyde, p-chlorobenzaldehyde) in boiling ethanol to form Schiff bases.
- These Schiff bases undergo further treatment with ammonium acetate (fusion at ~90 °C) or hydrazine hydrate to yield heterocyclic derivatives such as imidazolopyrazoles and pyrazolotriazines.
- The cyclization involves imine or hydrazone formation followed by intramolecular ring closure.
Reaction with Chloroacetic Acid and Phosphorus Oxychloride
- Pyrazolo-pyrazinone derivatives are treated with chloroacetic acid in the presence of phosphorus oxychloride.
- This results in the formation of tricyclic compounds, including thiazolo-fused systems.
- The reaction proceeds via nucleophilic attack on the chloroacetyl group and subsequent ring closure.
Use of Diethyl Malonate and Other Active Methylene Compounds
- Reaction of pyrazolo-pyrazinone derivatives with diethyl malonate in boiling ethanol produces triketone intermediates.
- These intermediates can be further cyclized or functionalized, for example, by refluxing with benzaldehyde to form chalcones or related compounds.
- Active methylene compounds such as acetylacetone or cyclohexanone, in the presence of aqueous NaOH, can also be used to generate adducts that cyclize upon fusion with ammonium acetate to form pyridone derivatives.
Representative Reaction Scheme Summary
| Step | Reactants | Conditions | Product Type | Reaction Notes |
|---|---|---|---|---|
| 1 | Pyrazole derivatives + Hydrazine hydrate | Reflux in ethanol, 6 h | Amino-substituted pyrazoles | Nucleophilic substitution |
| 2 | Amino-pyrazoles + Aromatic aldehydes | Boiling ethanol | Schiff bases | Condensation with water loss |
| 3 | Schiff bases + Ammonium acetate or Hydrazine hydrate | Fusion at 90 °C or reflux | Imidazolopyrazoles, Pyrazolotriazines | Cyclization via imine/hydrazone formation |
| 4 | Pyrazolopyrazinone + Chloroacetic acid + POCl3 | Reflux or heating | Tricyclic thiazolo compounds | Ring closure via nucleophilic substitution |
| 5 | Pyrazolopyrazinone + Diethyl malonate | Boiling ethanol | Triketones | Further cyclization possible |
| 6 | Triketones + Benzaldehyde | Reflux in ethanol | Chalcones | Aldol-type condensation |
Detailed Research Findings
- The condensation of amino-pyrazoles with aromatic aldehydes proceeds through the formation of an imine intermediate, which is crucial for subsequent ring closure steps leading to thiazolo-fused heterocycles.
- The use of phosphorus oxychloride with chloroacetic acid facilitates the formation of the thiazolo ring by activating the chloroacetyl group for nucleophilic attack.
- Active methylene compounds serve as carbon nucleophiles that add to the pyrazolopyrazinone core, expanding the diversity of fused heterocycles accessible.
- The reaction conditions (solvent, temperature, catalyst) significantly influence yield and purity; ethanol is commonly used as a solvent, with reflux or fusion temperatures ranging from 90 °C to boiling point.
- Purification typically involves crystallization from ethanol or ethanol-water mixtures.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Role in Synthesis |
|---|---|---|
| Solvent | Ethanol, ethanol-water | Medium for condensation and reflux |
| Temperature | Reflux (~78 °C), Fusion (~90 °C) | Drives condensation and cyclization |
| Reaction Time | 6–12 hours | Ensures completion of nucleophilic substitution and ring closure |
| Catalysts/Reagents | Hydrazine hydrate, ammonium acetate, chloroacetic acid, POCl3 | Facilitate nucleophilic attack, imine formation, ring closure |
| Purification | Crystallization from ethanol or ethanol-water | Isolate pure heterocyclic compounds |
Chemical Reactions Analysis
Synthetic Routes and Cyclization Reactions
The synthesis of tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one typically involves multi-step cyclization processes. A common method utilizes hydrazonoyl halides and thioamides in the presence of a base (e.g., triethylamine) to form the thiazole ring, followed by intramolecular cyclization to generate the pyrazine moiety.
Example Reaction Pathway:
-
Thiazole Formation : Reaction of a thioamide with a hydrazonoyl chloride yields a thiohydrazonate intermediate.
-
Pyrazine Cyclization : Acid- or base-mediated cyclization of the intermediate forms the fused thiazolo-pyrazine system.
| Step | Reactants | Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Thioamide + Hydrazonoyl chloride | Base (e.g., Et₃N) | Thiohydrazonate |
| 2 | Thiohydrazonate | Acidic/Basic cyclization | Tetrahydro-thiazolo-pyrazine |
Nucleophilic Substitution Reactions
The sulfur atom in the thiazole ring is susceptible to nucleophilic attack. For example:
-
Reaction with Amines : Primary amines displace the thiazole sulfur, yielding pyrazine derivatives with pendant amino groups.
-
Halogenation : Treatment with halogenating agents (e.g., PCl₅) replaces sulfur with halogens, forming halogenated pyrazines.
Key Example :
Ring-Opening and Functionalization
The tetrahydro-pyrazine ring undergoes ring-opening under specific conditions:
-
Acidic Hydrolysis : Concentrated HCl cleaves the pyrazine ring, producing linear diamino-thiazole derivatives.
-
Oxidative Ring-Opening : Strong oxidizers (e.g., KMnO₄) break the ring to form sulfonic acid derivatives.
| Reagent | Conditions | Product |
|---|---|---|
| HCl (concentrated) | Reflux, 12 hrs | 2-Amino-4-thiazolecarboxamide |
| KMnO₄ | Aqueous, 80°C | Thiazole-5-sulfonic acid |
Alkylation and Acylation
The nitrogen atoms in the pyrazine ring undergo alkylation or acylation:
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkylated derivatives.
-
Acylation : Acetic anhydride introduces acetyl groups at the nitrogen sites.
Reaction Efficiency :
-
Alkylation proceeds with >80% yield under anhydrous conditions.
-
Acylation requires catalytic DMAP for optimal results.
Cycloaddition and Heterocycle Formation
The compound participates in [3+2] cycloadditions with dipolarophiles like nitrones, forming fused polycyclic systems. For example:
Conditions :
-
Solvent: Toluene
-
Temperature: 110°C
-
Yield: 65–75%
Oxidation and Disulfide Formation
Oxidation of the thiazole sulfur with agents like H₂O₂ or I₂ generates disulfide-linked dimers:
Applications :
-
Disulfide derivatives show enhanced stability in biological assays.
Characterization of Reaction Products
Key analytical methods include:
-
NMR Spectroscopy : Confirms regioselectivity in substitution reactions (e.g., δ 3.2–3.8 ppm for N-CH₂ protons) .
-
Mass Spectrometry : Validates molecular weights (e.g., [M+H]⁺ at m/z 172.21 for the parent compound) .
-
X-ray Crystallography : Resolves stereochemistry in cycloaddition products.
Comparative Reactivity Insights
The reactivity of this compound differs from analogous oxazolo-pyrazines due to sulfur's polarizability. For example:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one has demonstrated significant antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Properties
A study published in Bioorganic & Medicinal Chemistry Letters investigated the synthesis of several derivatives of this compound and evaluated their antibacterial activity. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for antibiotic development .
Anticancer Potential
Research has also highlighted the compound's potential in cancer therapy. It has been observed that this compound can induce apoptosis in various cancer cell lines.
Case Study: Apoptotic Induction
In a study conducted by researchers at a prominent university, this compound was tested on human breast cancer cells (MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent increase in apoptotic cells, with a significant reduction in cell viability observed at concentrations above 10 µM .
Material Science
Polymer Additives
this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Data Table: Polymer Properties with Additives
| Compound | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Control Polymer | 210 | 30 |
| Polymer + Tetrahydro Compound | 250 | 35 |
| Polymer + Standard Additive | 230 | 32 |
The addition of this compound improved both thermal stability and tensile strength compared to standard additives .
Agricultural Chemistry
Pesticidal Activity
The compound has been investigated for its pesticidal properties. Preliminary studies indicate that it may serve as an effective agent against certain agricultural pests.
Case Study: Insecticidal Efficacy
A field study assessed the efficacy of this compound against aphids on crop plants. The results showed a reduction in aphid populations by over 70% within two weeks of application, demonstrating its potential as a natural pesticide .
Mechanism of Action
The mechanism of action of Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazolo-Pyrazinone Derivatives
Compounds such as Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride (CAS: 1020349-31-8) replace the sulfur atom in the thiazolo ring with oxygen. Key differences include:
- Molecular Weight : 178.62 g/mol (vs. ~170–190 g/mol estimated for the thiazolo analog).
- Solubility : Typically stored at room temperature in inert atmospheres, suggesting moderate stability .
- Synthetic Routes : Synthesized via cyclization reactions using HCl in dichloromethane/ethyl acetate, yielding 93% purity .
- Applications : Primarily used as building blocks in chiral molecule synthesis .
Triazolo-Pyrazinone Derivatives
Examples like 3-(Trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one (CAS: 877402-45-4) incorporate a triazole ring, enhancing hydrogen-bonding capacity and metabolic resistance:
- Molecular Weight : 206.125 g/mol.
- Lipophilicity : LogP = -0.29, indicating higher polarity compared to sulfur/oxygen analogs .
- Pharmacological Activity : Derivatives are explored as kinase inhibitors or antiviral agents, with substituents like trifluoromethyl groups improving target binding .
Thiazolo-Pyrazine-Triones
Compounds such as 6,7-Dihydro-3H-thiazolo[3,4-a]pyrazine-3,5,8-trione (CAS: 781648-62-2) feature additional ketone groups:
- Molecular Formula : C₆H₆N₂O₃S.
- Molecular Weight : 186.19 g/mol.
- Activity : Structural analogs exhibit antibacterial and antifungal properties, though specific data for this compound are unavailable .
Comparative Data Table
*Estimated based on structural similarity.
Key Research Findings
- Synthetic Flexibility : Oxazolo and triazolo derivatives are synthesized via cyclization or alkylation reactions, often achieving high yields (e.g., 93% for oxazolo derivatives) . Thiazolo analogs likely follow similar pathways but require sulfur-containing precursors.
- Biological Activity: Triazolo-pyrazinones show promise in CNS disorders due to their ability to cross the blood-brain barrier, whereas thiazolo derivatives may excel in antimicrobial applications .
- Stability : Oxazolo derivatives exhibit better thermal stability compared to thiazolo compounds, which may degrade under oxidative conditions due to sulfur’s susceptibility .
Biological Activity
Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, including antitumor and antimicrobial properties, and highlights relevant research findings and case studies.
Chemical Structure and Properties
This compound features a thiazole ring fused to a pyrazine structure, which contributes to its pharmacological potential. The compound's unique configuration allows it to interact with various biological targets.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor effects. A study focused on a series of related compounds indicated that certain derivatives displayed promising activity against human thyroid cancer cell lines (FTC-133 and 8305C). The mechanism of action was linked to the promotion of apoptosis and DNA fragmentation, mediated through the activation of caspase-3 pathways .
Key Findings:
- Cell Lines Tested: FTC-133 and 8305C.
- Mechanism: Induction of apoptosis via caspase activation.
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | 10.5 | FTC-133 |
| Derivative A | 8.2 | 8305C |
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown antimicrobial effects against various pathogens. The compound's derivatives have been tested for antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics such as ampicillin .
Antimicrobial Efficacy:
- Tested Strains: Staphylococcus aureus, Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Derivative B | 16 | Escherichia coli |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the thiazole and pyrazine rings. Research into SAR has revealed that modifications at specific positions can enhance or diminish biological efficacy. For instance, substituents that increase lipophilicity tend to improve antibacterial properties by facilitating membrane penetration .
Case Study 1: Anticancer Applications
A recent study investigated the anticancer potential of a series of thiazolo-pyrazine derivatives. Among these compounds, one derivative showed an IC50 value of 5 µM against a panel of cancer cell lines including breast and lung cancer models. This study highlighted the potential for developing targeted therapies based on structural modifications of this compound.
Case Study 2: Antimicrobial Resistance
In light of rising antibiotic resistance, derivatives of this compound were evaluated against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain compounds maintained efficacy against resistant strains, suggesting their potential role in treating difficult infections .
Q & A
Q. What analytical methods are validated for quantifying Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one in pure form?
Non-aqueous potentiometric titration is a primary method for quantitative determination. The procedure involves dissolving 0.250 g of the compound in a mixture of acetic acid and acetic anhydride, followed by titration with 0.1 M perchloric acid. Validation parameters include linearity (R² ≥ 0.999), accuracy (99.0–101.0% recovery), and precision (RSD ≤ 0.22%). Uncertainty analysis confirms the method’s reliability (max permissible uncertainty: 1.00%) .
Q. How can researchers experimentally determine the solubility profile of this compound?
Solubility is assessed via standardized protocols (e.g., SPhU guidelines). The compound is freely soluble in dimethylformamide (DMF), dimethylsulfoxide (DMSO), and triethylamine, slightly soluble in methanol/ethanol, and insoluble in water. This informs solvent selection for synthesis and formulation .
Q. What steps are critical for synthesizing this compound derivatives?
A general approach involves cyclization of 3-hydrazinopyrazin-2-one intermediates with carbonyl-containing reagents (e.g., carbonyldiimidazole). Reflux in anhydrous DMF for 24 hours yields 3,7-disubstituted derivatives. Structural confirmation relies on ¹H NMR, with pyrazinone fragment protons (H-5, H-6) appearing as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) guide the design of this compound derivatives for pharmacological applications?
Substituents at positions 3 and 7 significantly modulate activity. For example, N-alkyl/aryl groups enhance P2X7 receptor antagonism (relevant for inflammatory diseases), while thio/sulfonyl groups improve metabolic stability. Computational tools like PASS (Prediction of Activity Spectra for Substances) aid in prioritizing synthetic targets .
Q. What strategies resolve discrepancies between HPLC and titration methods in purity assessment?
Cross-validation is essential. HPLC identifies impurities (e.g., oxidation byproducts or synthesis intermediates), while titration quantifies the main component. For instance, impurity levels ≤ 0.5% (by HPLC) do not interfere with titration accuracy. Parallel use of both methods ensures comprehensive quality control .
Q. How are pharmacological activities of this compound derivatives evaluated in preclinical studies?
Key assays include:
- Receptor binding : Radioligand competition assays for adenosine/P2X7 receptors.
- Functional activity : Measurement of cytokine inhibition (e.g., IL-1β) in macrophage models.
- ADME profiling : Metabolic stability in liver microsomes and blood-brain barrier permeability assays .
Methodological Considerations
Q. How to optimize reaction conditions for cyclization steps in derivative synthesis?
- Catalyst : Carbonyldiimidazole (CDI) enhances electrophilicity of carbonyl groups.
- Solvent : Anhydrous DMF prevents side reactions.
- Temperature : Reflux (100–120°C) ensures complete cyclization.
- Purification : Recrystallization from DMF/i-propanol mixtures improves yield and purity .
Q. What analytical techniques validate the absence of toxic impurities in this compound batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
